N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c1-14-16(22)8-5-9-17(14)24-20(27)13-28-21-19-12-18(15-6-3-2-4-7-15)25-26(19)11-10-23-21/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGUWCUJCNMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Attachment of the 3-chloro-2-methylphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis:
Key Structural Analogs
Functional Group Analysis
- Chloro vs. In contrast, the 4-ethoxyphenyl group in offers electron-donating properties, which may improve solubility but reduce target affinity.
- Heterocyclic Core : Replacing pyrazine (target compound) with pyrimidine in adds a nitrogen atom, altering hydrogen-bonding capacity and aromaticity. Pyrimidine’s larger π-system might favor interactions with hydrophobic pockets, whereas pyrazine’s compact structure could improve metabolic stability.
- Sulfanyl Linker : The thioether bridge in all analogs may facilitate disulfide bond formation or metal coordination, though steric effects from adjacent substituents (e.g., 5-methyl in ) could modulate this .
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorophenyl and phenyl groups are introduced via nucleophilic substitution reactions.
- Final Acetylation : The compound is finalized through acetylation to yield the target molecule.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation and modulate various signaling pathways, which can lead to apoptosis in cancer cells. The presence of the pyrazolo[1,5-a]pyrazine moiety is particularly significant as it has been associated with anticancer activities.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential effectiveness of pyrazole derivatives in cancer treatment .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have also been recognized for their anti-inflammatory activities. The compound's ability to inhibit pro-inflammatory cytokines suggests a dual role in both cancer therapy and inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM, indicating potent anticancer activity against breast cancer cells.
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures reduced inflammation markers significantly in animal models.
Q & A
Q. How does the compound behave in long-term stability studies for formulation development?
- Methodological Answer :
- Forced Degradation : Expose to 40°C/75% RH for 6 months; HPLC shows <5% degradation when encapsulated in PEGylated nanoparticles .
- Lyophilization : Stabilizes the compound for parenteral formulations, with reconstituted solutions retaining >90% potency .
Q. What troubleshooting approaches address low yields during scale-up?
Q. Which in vitro models best evaluate its therapeutic potential?
- Methodological Answer :
- 3D Tumor Spheroids : Mimic in vivo tumor microenvironments; IC values in spheroids are 3–5× higher than monolayer cultures, reflecting drug penetration challenges .
- Primary Cell Co-Cultures : Assess selectivity by comparing toxicity in cancer vs. normal fibroblasts (e.g., selectivity index >10 indicates safety) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
